Product packaging for methyl 1,2-benzothiazole-6-carboxylate(Cat. No.:CAS No. 1823835-78-4)

methyl 1,2-benzothiazole-6-carboxylate

Cat. No.: B6590158
CAS No.: 1823835-78-4
M. Wt: 193.2
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Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical and Biological Research

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in medicinal chemistry and materials science. indexcopernicus.com This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties. nih.gov The inherent planarity and the presence of electron-rich nitrogen and sulfur heteroatoms in the benzothiazole ring system allow for diverse molecular interactions, making it a privileged scaffold in drug discovery. nih.gov

Research has consistently shown that benzothiazole derivatives exhibit a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govnih.gov For instance, certain 2-aryl-benzothiazoles have been identified as potent and selective anticancer agents. indexcopernicus.com The versatility of the benzothiazole core allows for substitutions at various positions, leading to a vast library of compounds with tailored biological functions. indexcopernicus.com The ease of synthesis and the ability to introduce a variety of functional groups make benzothiazoles an attractive target for the development of new therapeutic agents. indexcopernicus.com

Overview of Research Trajectories for Methyl 1,2-Benzothiazole-6-carboxylate and its Analogs

The research trajectory for this compound and its analogs is primarily focused on the synthesis of new derivatives and the evaluation of their biological potential, particularly as antimicrobial agents. A key approach in this area involves the synthesis of a parent benzothiazole molecule, which is then elaborated through various chemical transformations. oalib.comresearchgate.net

One prominent line of research involves the Jacobson synthesis to create the initial benzothiazole ring system. researchgate.net This is often followed by the introduction of different substituents, such as Schiff bases formed by reacting with various aromatic aldehydes. researchgate.net The carboxyl group at the 6-position is then a key site for further modification, notably through esterification with different alcohols to produce a series of benzothiazole-6-carboxylate esters. researchgate.net

The primary goal of these synthetic efforts is to explore the structure-activity relationships of these compounds. By systematically varying the substituents on the benzothiazole scaffold and the ester group, researchers aim to identify derivatives with enhanced biological activity. researchgate.net The evaluation of these newly synthesized compounds for their antimicrobial properties against a range of bacterial and fungal strains is a common and crucial step in these research programs. researchgate.net

Detailed Research Findings

A study by Prabhu et al. details the synthesis and antimicrobial evaluation of a series of benzothiazole-6-carboxylate derivatives. researchgate.net The synthetic route commenced with the Jacobson synthesis to obtain the parent benzothiazole, which was then converted to various Schiff bases. Subsequent esterification of the carboxylic acid at the 6-position with different alcohols yielded the target ester derivatives. researchgate.net

The synthesized compounds were characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. researchgate.net For instance, the methyl ester derivative, methyl 2-(4-(4-nitrobenzylideneamino)phenyl)benzo[d]thiazole-6-carboxylate, exhibited characteristic IR absorption bands at 1754 cm⁻¹ (C=O of the ester) and 1622 cm⁻¹ (C=N of the Schiff base). The ¹H NMR spectrum showed a singlet at δ 3.9 ppm corresponding to the methyl ester protons. researchgate.net

The antimicrobial activity of these esters was evaluated against various bacterial and fungal strains. The results indicated that some of the synthesized compounds exhibited potent antimicrobial activity when compared to standard drugs. researchgate.net

Interactive Data Tables

Table 1: Synthesis of Benzothiazole-6-carboxylate Derivatives

Compound CodeStarting MaterialReagentsReaction Conditions
Parent Benzothiazolep-aminobenzoic acidLawsson's reagentNot specified
Schiff Bases (5a-5h)Parent BenzothiazoleVarious aromatic aldehydesNot specified
Esters (P5a-P5h)Schiff Bases (5a-5h)Various alcohols, thionyl chlorideReflux for 5 hours

Data sourced from Prabhu et al. (2011). researchgate.net

Table 2: Antimicrobial Activity of Benzothiazole-6-carboxylate Esters

Compound CodeZone of Inhibition (mm) - Candida albicansZone of Inhibition (mm) - Aspergillus niger
P5a76
P5b85
P5c68
P5d78
P5e1314
P5f1512
P5g1413
P5h1414
Ketoconazole (Standard)1818

Data sourced from Prabhu et al. (2011). researchgate.net

Properties

CAS No.

1823835-78-4

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Methyl 1,2 Benzothiazole 6 Carboxylate

Reactions of the Benzothiazole (B30560) Heterocyclic System

The benzothiazole core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is an electron-rich aromatic system. Its reactivity is influenced by the heteroatoms, nitrogen and sulfur, which can participate in various chemical reactions.

The sulfur atom in the thiazole ring of methyl 1,2-benzothiazole-6-carboxylate is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These reactions typically involve the use of oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or permanganates. The degree of oxidation, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of the oxidizing agent and the reaction conditions, including stoichiometry and temperature.

The introduction of oxygen atoms at the sulfur center significantly alters the electronic properties and steric profile of the molecule, which can, in turn, influence its biological activity and further chemical reactivity. For instance, the oxidation of related benzisothiazole derivatives is a key step in the synthesis of compounds with various industrial and pharmaceutical applications. A related compound, 2-methyl-1,2-benzisothiazol-3(2H)-one, is oxidized to its 1,1-dioxide derivative, showcasing the accessibility of the higher oxidation state of the sulfur atom in this heterocyclic system.

Table 1: Oxidation Products of the Benzothiazole System

Starting Material Oxidizing Agent Product
This compound Controlled oxidation (e.g., one equivalent of m-CPBA) This compound-1-oxide (Sulfoxide)

The benzothiazole ring system, in conjunction with the methyl ester group, can undergo reduction under various conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the heterocyclic ring and the ester functionality. The reduction of the thiazole portion can lead to the cleavage of the sulfur-nitrogen bond, potentially resulting in the formation of an aminothiophenol derivative. Simultaneously, the methyl ester group is reduced to a primary alcohol. Therefore, the complete reduction of this compound with a powerful reducing agent like LiAlH₄ would be expected to yield a substituted aminobenzyl alcohol.

Sodium borohydride (NaBH₄), being a milder reducing agent, is generally not strong enough to reduce esters or carboxylic acids but can reduce aldehydes and ketones libretexts.orgquora.com. Its effect on the benzothiazole ring itself is limited under standard conditions. Therefore, for a selective reduction of other functionalities in the presence of the benzothiazole-6-carboxylate core, the choice of reducing agent is critical. The reduction of carboxylic acids and their derivatives is a fundamental transformation in organic synthesis libretexts.org.

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions masterorganicchemistry.com. The regioselectivity of these substitutions is directed by the combined electronic effects of the fused thiazole ring and the methyl carboxylate group at the 6-position wikipedia.org. The thiazole ring generally acts as a deactivating group, while the methyl carboxylate is a meta-directing deactivating group wikipedia.orglibretexts.org. Therefore, electrophilic attack is likely to occur at the positions meta to the carboxylate group, namely the 5- and 7-positions, with the precise outcome also being influenced by the electronic nature of the fused thiazole system.

Nucleophilic aromatic substitution (SNA) on the benzothiazole ring is also possible, particularly if a good leaving group is present on the aromatic ring wikipedia.orgmasterorganicchemistry.com. The presence of the electron-withdrawing thiazole ring and the methyl carboxylate group makes the benzene ring more electron-deficient and thus more susceptible to nucleophilic attack wikipedia.orgchemistrysteps.com. These reactions are favored when strong electron-withdrawing groups are ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) chemistrysteps.com.

Reactivity of the Methyl Ester Functional Group

The methyl ester group at the 6-position of the benzothiazole ring is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

The methyl ester of 1,2-benzothiazole-6-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products chemspider.com. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification, gives the carboxylic acid.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be achieved. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol in the presence of an acid catalyst would yield ethyl 1,2-benzothiazole-6-carboxylate and methanol.

The methyl ester can be converted into an amide through aminolysis, which involves a reaction with an amine au.dkrsc.org. This reaction can be carried out directly with ammonia or a primary or secondary amine, often at elevated temperatures. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide. Common activating agents for the carboxylic acid include thionyl chloride (to form an acyl chloride) or carbodiimides (e.g., DCC or EDC). The synthesis of various benzothiazole-6-carboxamides has been reported through the reaction of the corresponding carboxylic acid with different amines researchgate.netresearchgate.net. The direct conversion of methyl esters to primary amides using methanolic ammonia in a continuous flow reactor has also been demonstrated as an efficient method rsc.org.

The carboxylic acid obtained from hydrolysis can also serve as a precursor for other functional groups. For instance, it can be reduced to a primary alcohol, as mentioned earlier, or converted to an acyl halide, which is a versatile intermediate for the synthesis of other derivatives.

Table 2: Transformations of the Methyl Ester Group

Reaction Type Reagents Product Functional Group
Hydrolysis H₃O⁺ or OH⁻, then H₃O⁺ Carboxylic Acid
Transesterification R'OH, H⁺ or base catalyst Ester (with R' alkyl group)
Amidation (direct) R'R''NH Amide

Reactions Involving the 2-Amino Group (for 2-amino analogs of the compound)

The 2-amino group on the benzothiazole scaffold is a key site for chemical modification, rendering these compounds highly reactive building blocks for organic synthesis. nih.gov This functional group, along with the endocyclic nitrogen atom, is well-positioned to react with various electrophilic reagents, enabling the construction of a wide array of fused heterocyclic systems and other complex molecules. nih.govnih.gov The reactivity of the 2-amino group is fundamental to the synthesis of diverse pharmacologically active heterocycles. nih.gov Its facile functionalization allows for transformations such as acylation, sulfonylation, and addition to isocyanates or isothiocyanates, significantly broadening the molecular diversity achievable from this core structure. nih.gov

Formation of Schiff Bases and Related Imine Derivatives

A prominent reaction pathway for 2-aminobenzothiazole analogs involves the condensation of the primary amino group with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines or azomethines. niscpr.res.in These compounds, characterized by the -C=N- functional group, are significant intermediates in organic synthesis and are noted for their biological activities.

The synthesis of these imine derivatives is typically achieved through an acid-catalyzed condensation reaction. niscpr.res.in The general procedure involves reacting the 2-aminobenzothiazole derivative with an aromatic aldehyde or ketone in a suitable solvent, often methanol or ethanol. niscpr.res.in The reaction is commonly refluxed for several hours. scispace.com Catalytic amounts of acids like p-toluenesulphonic acid or bases like piperidine can be added to facilitate the reaction. niscpr.res.inresearchgate.net While 2-aminobenzothiazole is considered a weak nucleophile, the reaction proceeds efficiently with effective electrophiles, such as various substituted aromatic aldehydes. researchgate.net

The formation of the azomethine linkage can be confirmed using spectroscopic methods. For instance, in infrared (IR) spectroscopy, the appearance of a stretching frequency band around 1604 cm⁻¹ for the C=N bond and the disappearance of the characteristic doublet band of the primary NH₂ group confirm the formation of the Schiff base. researchgate.net

Table 1: Examples of Schiff Base Formation with 2-Aminobenzothiazole Analogs

Amine Reactant Carbonyl Reactant Catalyst/Solvent Reaction Time Yield (%) Reference
2-Amino benzo[d]thiazole Aromatic Aldehyde p-Toluene sulphonic acid / Methanol 4 h 90-99% niscpr.res.in
2-Amino-6-substituted benzothiazole o-Vanillin Piperidine / Ethanol 3 h Not specified
2-Amino-6-nitro benzothiazole 3,5-Diiodosalicyldehyde Glacial acetic acid / Ethanol (Microwave) 8-10 min High scispace.com
2-Amino-6-nitro benzothiazole 3,5-Diiodosalicyldehyde Ethanol (Conventional) 2 h 38% scispace.com

This table is interactive. Users can sort and filter the data.

Coupling Reactions for Complex Molecule Assembly

The 2-amino group of benzothiazole analogs serves as a versatile handle for various coupling reactions, enabling the assembly of more complex and elaborate molecular architectures. These reactions are crucial for building molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

One common strategy involves the acylation of the 2-amino group, followed by further transformations. For example, 2-aminobenzothiazole can be coupled with monochloroacetyl chloride in a solvent like acetone at low temperatures. nih.gov The resulting N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediate is a valuable building block. It can subsequently be condensed with a variety of amines or piperazine derivatives through nucleophilic substitution of the chlorine atom, leading to the formation of more complex amide derivatives. nih.govresearchgate.netacs.org This two-step process demonstrates a reliable method for extending the molecular framework from the 2-amino position.

Another approach involves multicomponent reactions, where the 2-aminobenzothiazole derivative, an aldehyde (e.g., indole-3-carbaldehyde), and an isocyanide react in a single pot. nih.gov These reactions are advantageous for their efficiency, high yields, and often environmentally friendly conditions, leading to the rapid assembly of complex fused heterocyclic systems like 3-amino-2-(indol-3-yl)imidazo[2,1-b] nih.govnih.govbenzothiazoles. nih.gov

Furthermore, the 2-amino group can be transformed into a hydrazinyl group, which can then undergo condensation with ketones to form hydrazones. These hydrazones are versatile intermediates that can be further cyclized, for instance, through the Vilsmeier-Haack reaction, to generate fused pyrazole ring systems, creating intricate benzothiazole-pyrazole hybrids. nih.gov

Table 2: Examples of Coupling Reactions Involving 2-Aminobenzothiazole Analogs

Reaction Type Reagents Product Type Reference
Acylation & Nucleophilic Substitution 1. Monochloroacetyl chloride2. Various amines/piperazines N-substituted acetamides nih.govacs.org
Acylation & Nucleophilic Substitution 1. Chloroacetyl chloride2. Various aromatic amines Amide derivatives researchgate.net
Multicomponent Reaction Indole-3-carbaldehyde, Aryl isocyanides Fused Imidazo[2,1-b] nih.govnih.govbenzothiazoles nih.gov

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Investigations of Methyl 1,2 Benzothiazole 6 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic behavior and stability of methyl 1,2-benzothiazole-6-carboxylate.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of benzothiazole (B30560) derivatives is characterized by the fusion of a benzene (B151609) and a thiazole (B1198619) ring, creating a bicyclic aromatic system. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the distribution of electrons and the energies of molecular orbitals. researchgate.netresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. scirp.org A high HOMO energy level suggests a strong electron-donating capability, while a low LUMO energy level indicates a high electron-accepting ability. sciencepub.net The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.orgsciencepub.net

For benzothiazole derivatives, the HOMO is typically distributed over the entire bicyclic ring system, while the LUMO is also delocalized across the structure. The introduction of substituents, such as the methyl and carboxylate groups in this compound, can significantly influence the energies of these orbitals and, consequently, the molecule's electronic properties and reactivity. researchgate.netscirp.org For instance, studies on various substituted benzothiazoles have shown that substituents can alter the energy gap, thereby tuning the molecule's reactivity. scirp.org

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Benzothiazole Derivatives

Compound Method EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Benzothiazole (BTH) AM1 (gas phase) -8.980 -0.502 8.478
2-Methylbenzothiazole (MeBTH) AM1 (gas phase) -8.841 -0.461 8.380

Data sourced from a computational study on corrosion inhibitors and is intended to be representative of the benzothiazole class. sciencepub.net

Conformational Analysis and Molecular Stability Studies

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For a relatively rigid structure like the benzothiazole core, the primary conformational flexibility arises from the substituents. In this compound, rotation around the single bond connecting the carboxylate group to the benzothiazole ring is the main source of conformational isomerism.

Computational methods can calculate the potential energy surface associated with this rotation to identify the lowest energy (most stable) conformer. umanitoba.ca The stability of different conformers is determined by factors such as steric hindrance and electronic interactions. Co-crystallization studies of related molecules, like 2-amino-6-methyl-1,3-benzothiazole, provide experimental data on preferred solid-state conformations, revealing that the exocyclic groups tend to be roughly coplanar with the benzothiazole ring system. researchgate.net Such studies, combining experimental data with theoretical calculations, are crucial for understanding the structural preferences and stability of these molecules. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.

Elucidation of Reaction Pathways and Transition State Analysis

Theoretical studies can map the potential energy surface (PES) of a reaction, providing a detailed picture of the energy changes as reactants are converted into products. nih.gov This involves locating stationary points, such as intermediates and transition states. researchgate.net For benzothiazole derivatives, computational studies have been used to explore reaction mechanisms, such as their synthesis via cyclocondensation or their subsequent chemical transformations. nih.govmdpi.com

Transition state analysis is key to determining the kinetics of a reaction. By calculating the energy barrier of the transition state, chemists can predict the reaction rate. nih.gov For example, in the atmospheric oxidation of 2-methylbenzothiazole, calculations have identified the transition states for the attack of hydroxyl radicals at different sites on the molecule, revealing the activation barriers for each pathway. nih.gov

Modeling of Radical Reactions and Atmospheric Oxidation Mechanisms

Benzothiazoles can be released into the atmosphere, where their primary degradation pathway is expected to be reaction with hydroxyl (OH) radicals. nih.govacs.org Computational modeling has been instrumental in understanding the complex mechanisms of these atmospheric oxidation reactions. nih.gov

Studies on 2-methylbenzothiazole (MeBTH), a close analog, show that OH radicals can attack the molecule in two main ways: addition to the benzene ring or hydrogen abstraction from the methyl group. nih.govacs.org DFT calculations have been used to model these pathways, showing that the initial attack leads to the formation of radical intermediates. nih.gov These intermediates then react with molecular oxygen (O₂) and other atmospheric species in a multi-step process. nih.govresearchgate.net For MeBTH, the reaction ultimately leads to the formation of hydroxylated products and aldehydes. acs.org The calculations show that these complex reactions can involve multiple intermediates and transition states, and even changes in electron spin states. nih.govresearchgate.net The calculated atmospheric lifetime for MeBTH, based on its reaction rate with OH radicals, is estimated to be around four days. nih.govacs.org

Table 2: Calculated Activation Barriers for OH Radical Attack on 2-Methylbenzothiazole (MeBTH)

Reaction Pathway Activation Barrier (kcal/mol)
H-abstraction from methyl group 8.0

Data derived from a theoretical study on the atmospheric oxidation of 2-methylbenzothiazole. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used extensively in drug discovery and materials science to predict how a molecule (a ligand) will bind to a receptor, such as a protein or enzyme. bue.edu.eg The benzothiazole scaffold is found in many biologically active compounds, and docking simulations are used to understand their mechanism of action and to design new, more potent derivatives. researchgate.netresearchgate.net

These simulations place the ligand into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. mdpi.com The results also provide a 3D model of the ligand-protein complex, showing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding. researchgate.netmdpi.com Numerous studies have performed docking simulations with various benzothiazole derivatives against a wide range of biological targets, including enzymes involved in cancer and microbial infections, demonstrating the utility of this approach in rational drug design. researchgate.netresearchgate.netbiointerfaceresearch.com While specific docking studies for this compound are not prominent in the literature, its structural similarity to other active benzothiazoles suggests it could be a candidate for such investigations.

Prediction of Chemical Reactivity and Intermolecular Interactions

The chemical behavior of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the detailed investigation of this structure to predict reactivity and the nature of intermolecular forces.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and kinetically less stable, making it more reactive as electrons can be more easily excited to a higher energy state. mdpi.com For a series of benzothiazole derivatives studied using DFT, the ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.netscirp.orgscirp.org

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.netscirp.orgscirp.org

Electronegativity (χ): Describes the ability of a molecule to attract electrons. scirp.orgscirp.org

Electrophilicity Index (ω): Quantifies the electron-accepting capability. researchgate.netscirp.org

Analysis of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. scirp.org This map helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are crucial for predicting how the molecule will interact with other chemical species. scirp.org For instance, in benzothiazole derivatives, the nitrogen atom of the thiazole ring is often identified as a nucleophilic site. scirp.org

Intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, can also be predicted. scirp.org The calculated dipole moment, for example, serves as an indicator of a molecule's polarity and its potential solubility in polar solvents. scirp.orgscirp.org Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular and intermolecular bonding and interactions. It reveals charge transfer events, such as those from lone pair orbitals to antibonding orbitals, which contribute to the stabilization of the molecular system. scirp.org

Table 1: Sample Reactivity Descriptors Calculated for Benzothiazole Derivatives This table presents example data for illustrative purposes based on studies of the benzothiazole class of compounds.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η) (eV)Chemical Softness (σ) (eV⁻¹)
Benzothiazole Derivative-6.5 to -7.0-1.8 to -2.34.46 to 4.732.23 to 2.370.42 to 0.45

Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)

The benzothiazole scaffold is a common feature in molecules designed for pharmacological activity, making the study of its interactions with biological targets like enzymes and receptors crucial. biointerfaceresearch.comnih.govnih.govnih.govrsc.org Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to investigate these ligand-target complexes. biointerfaceresearch.comnih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through a scoring function. nih.gov These studies reveal the specific amino acid residues in the active site or binding pocket that interact with the ligand. nih.gov For benzothiazole derivatives, interactions commonly observed include:

Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. The nitrogen atom of the benzothiazole ring or substituents like carboxyl groups can act as hydrogen bond acceptors or donors. rsc.orgmdpi.com For example, in studies of EGFR inhibitors, the triazole core linked to a benzothiazole scaffold formed hydrogen bonds with key residues like Met769. rsc.org

Hydrophobic Interactions: The aromatic rings of the benzothiazole core frequently engage in hydrophobic interactions with non-polar amino acid side chains, such as those of leucine, valine, and phenylalanine. nih.govmdpi.com

Pi-Interactions: These include pi-pi stacking, pi-cation, and pi-alkyl interactions. The electron-rich benzothiazole ring system can stack with the aromatic rings of residues like tryptophan, tyrosine, or phenylalanine. mdpi.com Cation-pi stacking with charged residues like arginine has also been observed in the binding of benzothiazole inhibitors to DNA gyrase. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, showing how the interactions evolve over time and confirming the stability of the docked conformation. nih.govnih.gov Non-Covalent Interaction (NCI) analysis can further elucidate the nature of these stabilizing forces within the binding pocket. nih.gov By understanding these detailed interactions, researchers can rationally design more potent and selective inhibitors based on the this compound scaffold.

Table 2: Common Interacting Residues and Interaction Types for Benzothiazole Scaffolds in Biological Targets This table summarizes typical interactions observed in computational studies of various benzothiazole derivatives with protein targets.

Target ClassKey Interacting ResiduesPrimary Interaction Types
Kinases (e.g., EGFR, Lck)Methionine, Lysine, LeucineHydrogen Bonding, Hydrophobic Interactions
Pteridine Reductase (PTR1)Phenylalanine, Leucine, HistidinePi-Pi Stacking, Hydrophobic Interactions
DNA GyraseArginine, IsoleucineCation-Pi Stacking, Salt Bridges, Hydrophobic Contacts
LysozymeTryptophan, Alanine, Aspartic AcidPi-Sulfur, Pi-Alkyl, Hydrogen Bonding

Computational Prediction of Spectroscopic Parameters (Methodological Focus)

Computational quantum chemistry offers methodologies to predict spectroscopic parameters with a high degree of accuracy, which is invaluable for interpreting experimental data and confirming molecular structures. arxiv.orgcore.ac.uk

Vibrational Spectroscopy (Infrared, Raman)

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT methods. mdpi.comresearchgate.net The process involves first optimizing the molecule's geometry to find its lowest energy conformation. researchgate.net Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. researchgate.net The results provide a list of vibrational frequencies and their corresponding intensities. mdpi.com

The absence of any imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. mdpi.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental spectra. researchgate.net These theoretical spectra are instrumental in assigning the vibrational modes observed in experimental IR and Raman measurements, linking specific peaks to the stretching, bending, or scissoring motions of particular bonds or functional groups within the molecule. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts (¹H and ¹³C) is a powerful tool for structure elucidation. mdpi.comuq.edu.au The most common computational method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework. mdpi.comresearchgate.netmodgraph.co.uk

The calculation is performed on the optimized molecular geometry. The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. modgraph.co.uk To convert these shielding values into chemical shifts (δ) on the parts-per-million (ppm) scale, they are referenced against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). modgraph.co.uk The accuracy of the prediction depends heavily on the chosen level of theory, the basis set, and whether solvent effects are included in the model. mdpi.commodgraph.co.uk For instance, calculations can be performed using a Solvated Model Density (SMD) to simulate the chloroform environment, which often improves the correlation with experimental data. mdpi.com Theoretical chemical shifts for aromatic protons in benzothiazole derivatives have been calculated to be in the range of 7.90 to 7.15 ppm, which aligns well with experimental values of 7.70–7.25 ppm. mdpi.com

Ultraviolet-Visible (UV-Vis) and Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption properties of molecules, which correspond to UV-Vis spectra. scirp.orghereon.de This method computes the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied one. mdpi.com

The output of a TD-DFT calculation includes several key parameters for each electronic transition:

Absorption Wavelength (λmax): The wavelength at which the molecule absorbs light most strongly for a given transition. mdpi.com

Excitation Energy (E): The energy difference between the ground state and the excited state. mdpi.com

Oscillator Strength (f): A dimensionless quantity that represents the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak. mdpi.comhereon.de

These calculations help in understanding the nature of the electronic transitions, for example, whether they are π → π* or n → π* transitions, by identifying the specific molecular orbitals involved. scirp.org For benzothiazole derivatives, the delocalized aromatic system typically leads to absorption in the near-ultraviolet region. mdpi.com

Table 3: Sample Computationally Predicted Spectroscopic Data for Benzothiazole Derivatives This table contains example data to illustrate the output of computational spectroscopic predictions.

Spectroscopy TypeParameterTypical Calculated Value RangeComputational Method
Vibrational (IR)N-H Scissoring (cm⁻¹)3680 - 3690DFT (B3LYP)
NMR¹H Chemical Shift (Aromatic, ppm)7.15 - 8.22GIAO / DFT
UV-VisAbsorption Wavelength (λmax, nm)230 - 320TD-DFT
UV-VisExcitation Energy (eV)3.8 - 5.4TD-DFT

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of Benzothiazole 6 Carboxylate Derivatives

Rational Design Principles for Benzothiazole (B30560) Analogs

The therapeutic potential of benzothiazole derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic ring system. Rational drug design strategies are therefore pivotal in optimizing their biological activity, selectivity, and pharmacokinetic properties. These strategies often involve molecular hybridization and precise modifications at specific positions on the benzothiazole core.

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in the design of novel benzothiazole analogs. This technique aims to create hybrid compounds that may exhibit enhanced affinity for a biological target, possess dual activity against multiple targets, or have improved drug-like properties.

Researchers have successfully created hybrids by linking the benzothiazole scaffold to other biologically active heterocyclic systems. For instance, combining benzothiazole with a thiazolidinone moiety has led to the development of potent inhibitors of α-amylase and α-glucosidase. In one study, a series of thiazolidinone-based benzothiazole derivatives were synthesized and evaluated, with several analogues showing significantly better inhibitory activity against these enzymes than the standard drug, acarbose. Similarly, hybrid molecules incorporating benzothiazole and 1,2,3-triazole have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.

The biological activity of benzothiazole derivatives is highly sensitive to the substituents at various positions of the ring system. Structure-activity relationship (SAR) studies have provided critical insights into how modifications at these positions influence the compound's interaction with biological targets.

Position 2: This is one of the most frequently modified positions. Substitutions with aryl groups, amino groups, and other heterocyclic rings have been shown to be crucial for a wide range of activities, including anticancer and antimicrobial effects.

Position 4: Substitution at this position can improve physicochemical properties and binding affinity. In the context of DNA gyrase inhibitors, attaching a benzyloxy group at C-4 can lead to favorable hydrophobic interactions within the enzyme's binding site.

Position 6: The 6-position is critical, and the presence of a carboxylate or a bioisosteric equivalent like a sulfonamide group often dictates the mechanistic action. For DNA gyrase inhibitors, a carboxylate at position 6 is vital as it forms a strong salt bridge with an arginine residue (Arg136 in E. coli GyrB) in the enzyme's active site. The methyl ester of this carboxylic acid is devoid of activity, highlighting the importance of the free carboxyl group. Furthermore, the presence of electron-withdrawing groups, such as nitro or cyano, at the C-6 position has been found to increase antiproliferative activity.

Position 7: Modifications at this position can also enhance biological action. For example, SAR studies have shown that substituting methyl or bromo groups at the C-7 position of the benzothiazole ring can enhance antibacterial activity.

Mechanistic Probing of Biological Targets and Pathways

Understanding the mechanism of action of benzothiazole-6-carboxylate derivatives requires detailed investigation of their interactions with specific biological targets, such as enzymes and receptors, and their subsequent effects on cellular pathways.

Derivatives of benzothiazole-6-carboxylate have been identified as potent inhibitors of a diverse range of enzymes implicated in various diseases.

Histone Deacetylase (HDAC): Certain benzothiazole-bearing compounds have been designed as HDAC inhibitors. One study identified a potent pan-HDAC inhibitor that was particularly effective against HDAC1, HDAC2, and especially HDAC6, with an IC50 value of 11 nM for the latter. This compound was shown to reduce cyst growth in models of autosomal dominant polycystic kidney disease (ADPKD). Another series of benzothiazole-containing hydroxamic acids, designed as analogues of the approved drug SAHA, also demonstrated very potent HDAC inhibitory effects.

CompoundTarget EnzymeInhibitory Concentration (IC50)
Compound 26HDAC611 nM
Compound 26HDAC1< 150 nM
Compound 26HDAC2< 150 nM
N(1)-(6-chlorobenzo[d]thiazol-2-yl)-N(8)-hydroxyoctanediamide (3a)HDACsPotent Inhibition Reported

Carbonic Anhydrase (CA): Benzothiazole derivatives, particularly those with a sulfonamide group at the 6-position, are potent inhibitors of carbonic anhydrases. These enzymes are involved in pH regulation and are targets for treating various conditions, including cancer. Studies have shown that these compounds can inhibit cytosolic isoforms (hCA I and II) and tumor-associated isoforms (hCA IX and XII) with inhibition constants (Kᵢ) often in the nanomolar range. For example, a series of 2-aminobenzothiazole-6-sulfonamides were found to inhibit hCA II with Kᵢ values ranging from 3.5 to 45.4 nM and were also highly potent against the cancer-related hCA IX and XII isoforms.

Compound ClassTarget IsoformInhibition Constant (Kᵢ) Range
Amino acid-benzothiazole conjugateshCA V and hCA II2.9 to 88.1 µM
2-aminobenzothiazole-6-sulfonamideshCA II3.5 to 45.4 nM
2-aminobenzothiazole-6-sulfonamideshCA IXNanomolar range
2-aminobenzothiazole-6-sulfonamideshCA XIINanomolar range

Decaprenylphosphoryl-β-D-ribose 20-epimerase (DprE1): This enzyme is a critical target for the development of new antitubercular agents as it is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. Benzothiazolylpyrimidine-5-carboxamides have been synthesized and identified as potentially active agents against the bacterium, functioning as DprE1 inhibitors. Some benzothiazinone (BTZ) derivatives, which are structurally related, act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.

Alpha-amylase: As a key enzyme in carbohydrate digestion, α-amylase is a target for managing type 2 diabetes. Thiazolidinone-based benzothiazole derivatives have been synthesized and shown to be potent inhibitors of α-amylase. Several compounds in a tested series exhibited IC50 values significantly lower than that of the standard drug acarbose, indicating superior inhibitory potential.

Compound ClassTarget EnzymeInhibitory Concentration (IC50) Range
Thiazolidinone-based benzothiazolesα-Amylase2.10 to 37.50 µM
Thiazolidinone-based benzothiazolesα-Glucosidase3.20 to 39.40 µM
Acarbose (Standard)α-Amylase9.10 µM
Acarbose (Standard)α-Glucosidase10.70 µM

Benzothiazole derivatives can modulate cellular signaling by binding to specific receptors or other key proteins in a pathway.

In one study, a benzothiazole derivative was found to be an allosteric inhibitor of mitogen-activated protein kinases (MAPKs), specifically ERK2 and p38α MAPK, which are crucial regulators of cellular responses. Crystal structures revealed that the compound binds to the allosteric sites of both kinases but in distinct ways; it notably formed a covalent bond with Cys162 of p38α MAPK, an interaction that was absent in the ERK2 complex.

Other research has focused on designing benzothiazole-based derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key therapeutic target in cancer. One potent compound was shown to block the phosphorylation of STAT3, which in turn suppressed the expression of STAT3-mediated genes and induced cancer cell apoptosis. Additionally, benzothiazole derivatives have been synthesized and evaluated for their affinity to the histamine H3-receptor.

The interaction with DNA is another important mechanism of action for certain benzothiazole derivatives, particularly those developed as antibacterial and anticancer agents. These compounds can interfere with DNA replication and transcription by binding to DNA or inhibiting enzymes that maintain DNA topology.

Benzothiazole-based compounds are prominent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA supercoiling. As previously mentioned, the carboxylate group at the 6-position is a key pharmacophoric feature, forming a strong salt bridge with Arg136 in the ATP-binding site of E. coli GyrB. The benzothiazole core itself contributes to binding through a cation-π interaction with another arginine residue (Arg76).

Furthermore, some benzothiazole derivatives have been identified as potent human DNA topoisomerase IIα inhibitors. Mechanistic studies on one of the most effective compounds from a series showed that it was not a DNA intercalator but rather a DNA minor groove-binding agent. This compound was found to interrupt the DNA-enzyme binding by interacting with the DNA-binding or catalytic site of the enzyme. In some cases, metal complexes of benzothiazole-derived ligands have been studied for their ability to bind and cleave DNA, with experiments like UV absorption, fluorescence quenching, and viscosity measurements used to confirm an intercalative mode of binding to calf thymus DNA (CT-DNA).

Mechanisms of Antimicrobial Activity (e.g., against bacteria, fungi, mycobacteria)

The antimicrobial action of benzothiazole-6-carboxylate derivatives is multifaceted, involving the inhibition of essential microbial enzymes and disruption of cellular processes. The specific mechanism can vary depending on the microbial species and the chemical structure of the benzothiazole derivative.

Antibacterial Mechanisms: Research has identified several key enzymatic targets for benzothiazole derivatives in bacteria. One prominent mechanism is the inhibition of uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway. Molecular docking studies have shown that certain benzothiazole derivatives can form stable complexes with the E. coli MurB enzyme nih.gov. For instance, thiazolidin-4-one derivatives of benzothiazole have demonstrated significant binding energy with the MurB enzyme, suggesting a potent inhibitory effect nih.gov.

Another identified mechanism is the inhibition of dihydroorotase. Some benzothiazole compounds exhibit a conformation that allows them to lodge into the active site of E. coli dihydroorotase, an enzyme involved in pyrimidine biosynthesis mdpi.com. Additionally, amino-benzothiazole Schiff base analogues have been found to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis, thereby impeding bacterial growth nih.gov.

The substitution pattern on the benzothiazole ring plays a critical role in determining the antibacterial efficacy. For example, the presence of a chloro group at the 5th position or methyl and bromo groups at the 7th position of the benzothiazole ring has been shown to enhance antibacterial action nih.gov.

Antifungal Mechanisms: The antifungal activity of benzothiazole derivatives, particularly against pathogens like Candida albicans and various plant pathogens such as Fusarium solani, has been documented mdpi.comscitechjournals.com. While the precise molecular mechanisms are still under extensive investigation, the activity is attributed to their interaction with key cellular targets within the fungi mdpi.com. The structural features of the benzothiazole scaffold, including substitutions at the C-2 and C-7 positions, are crucial for their bioactivity scitechjournals.comresearchgate.net. Some studies suggest that these compounds may interfere with fungal cell membrane integrity or inhibit essential enzymes, similar to their antibacterial counterparts. For instance, certain benzothiazole compounds have shown more potent inhibition of Fusarium solani growth than the standard antifungal agent, hymexazol mdpi.com.

Antimycobacterial Mechanisms: In the context of antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), benzothiazole derivatives have shown promising and distinct mechanisms of action. A primary target identified is the trehalose monomycolate transporter, MmpL3 nih.gov. This protein is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall. Metabolic labeling studies have provided evidence that benzothiazole amides interfere with the transfer of mycolic acids to their cell envelope acceptors in mycobacteria nih.gov. The bactericidal effect of these compounds against both Mtb and nontuberculous mycobacteria (NTM) underscores the potential of this mechanism nih.gov.

Another potential target is the enzyme Glutamine Synthase-1, which is vital for the growth and survival of Mtb gsconlinepress.com. Benzothiazole Schiff bases have been designed and tested for their inhibitory action against this enzyme gsconlinepress.com. Furthermore, some benzothiazole-pyrimidine hybrids have been reported as selective inhibitors of DprE1, another essential enzyme involved in the synthesis of the mycobacterial cell wall nih.gov.

Table 1: Investigated Antimicrobial Mechanisms of Benzothiazole Derivatives

Microbial Type Target/Mechanism Derivative Class/Example
Bacteria Uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) inhibition Thiazolidin-4-one derivatives of benzothiazole nih.gov
Dihydroorotase inhibition Benzothiazole compounds with Y-shaped conformation mdpi.com
Dihydrofolate reductase inhibition Amino-benzothiazole Schiff base analogues nih.gov
Fungi General growth inhibition (specific target under investigation) C-6 methyl substituted benzothiazole derivatives against C. albicans scitechjournals.comresearchgate.net
Mycobacteria Trehalose monomycolate transporter (MmpL3) inhibition; affects mycolic acid transfer Benzothiazole adamantyl amides nih.gov
Glutamine Synthase-1 inhibition Benzothiazole Schiff bases gsconlinepress.com
DprE1 inhibition Benzothiazole-pyrimidine hybrids nih.gov

Mechanistic Research on Anti-inflammatory and Antioxidant Activities

Mechanisms of Anti-inflammatory Activity: Benzothiazole derivatives exert their anti-inflammatory effects through multiple molecular pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the synthesis of prostaglandins involved in inflammation researchgate.net. By blocking COX-2, these compounds can effectively reduce the inflammatory response. Another proposed mechanism involves the inhibition of Bradykinin Beta-2 receptors researchgate.net. Bradykinin is a peptide that causes inflammation and pain, and by blocking its receptor, benzothiazole derivatives can mitigate these effects.

More recent mechanistic explorations have revealed that some benzothiazole derivatives can simultaneously inhibit both the AKT and ERK signaling pathways frontiersin.org. These pathways are crucial for cell proliferation and the production of inflammatory cytokines. A specific derivative, B7, was found to significantly lower the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), positioning it as a compound with dual anti-inflammatory and potential anticancer action frontiersin.org.

Mechanisms of Antioxidant Activity: The antioxidant properties of benzothiazole derivatives are primarily attributed to their ability to act as radical scavengers ijprajournal.com. Reactive Oxygen Species (ROS) are highly reactive molecules that can cause cellular damage, leading to various pathological conditions ijprajournal.com. Antioxidants protect cells from this oxidative stress .

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) and 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays . These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The results indicate that benzothiazole derivatives possess significant radical scavenging capabilities .

Structure-activity relationship studies have shown that the antioxidant activity is influenced by the nature and position of substituents on the benzothiazole ring system. For example, the presence of electron-donating groups, such as a hydroxyl (-OH) group, can enhance the radical scavenging activity, while electron-withdrawing groups (e.g., -NO2, -Cl, -Br) may decrease it ijprajournal.com. The activity is often dose-dependent, with higher concentrations of the compound leading to greater radical scavenging ijprajournal.com.

Table 2: Summary of Anti-inflammatory and Antioxidant Mechanisms

Activity Mechanism Key Molecular Targets/Pathways
Anti-inflammatory Inhibition of prostaglandin synthesis Cyclooxygenase-2 (COX-2) researchgate.net
Blockade of inflammatory mediators Bradykinin Beta-2 receptors researchgate.net
Inhibition of signaling pathways AKT and ERK pathways frontiersin.org
Antioxidant Neutralization of free radicals Scavenging of DPPH and ABTS radicals
Reduction of oxidative stress Direct interaction with Reactive Oxygen Species (ROS) ijprajournal.com

Exploration of Other Mechanistic Biological Roles (e.g., Antidiabetic, Anticonvulsant)

Mechanisms of Antidiabetic Activity: Benzothiazole derivatives have been investigated for their potential in managing diabetes mellitus through various mechanisms of action. One significant pathway involves the activation of AMP-activated protein kinase (AMPK) nih.gov. AMPK activation is a key target for antidiabetic drugs as it enhances glucose uptake in muscle cells. Certain benzothiazole derivatives have been shown to increase the rate of glucose uptake in L6 myotubes in an AMPK-dependent manner, which is associated with an increased abundance of GLUT4 transporters in the plasma membrane nih.gov.

Another crucial mechanism is the agonistic effect on the peroxisome proliferator-activated receptor-gamma (PPARγ) mdpi.comnih.gov. PPARγ is a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Many benzothiazole derivatives have demonstrated a selective agonist effect on PPARγ, similar to the action of thiazolidinedione drugs, which improves insulin sensitivity mdpi.com.

Additionally, some derivatives are believed to exert their hypoglycemic action by potentiating the effects of insulin, possibly by increasing pancreatic insulin secretion from existing beta cells or by facilitating its release from a bound form . Inhibition of the aldose reductase 2 (ALR2) enzyme is another promising strategy. ALR2 is involved in the polyol pathway, which, when overactivated during hyperglycemia, contributes to diabetic complications. Benzothiazole derivatives have shown a significant affinity for and inhibitory capacity against the ALR2 enzyme nih.gov.

Mechanisms of Anticonvulsant Activity: The exact mechanisms underlying the anticonvulsant activity of benzothiazole derivatives are still being elucidated, but several hypotheses have been put forward based on their structural features and preliminary studies. The maximal electroshock (MES) seizure model, which identifies compounds that prevent seizure spread, has been a primary tool for evaluating these derivatives mdpi.com.

The general structure of active benzothiazole compounds often includes a lipophilic aromatic ring, which aids in crossing the blood-brain barrier, and an electron donor system with a hydrogen bonding domain nih.gov. These features are thought to facilitate interaction with neuronal targets. Molecular docking studies have suggested potential interactions with nicotinic acetylcholine ion-gated receptors nih.gov. Riluzole, a marketed drug containing the benzothiazole moiety, is known to have a phenytoin-like spectrum of anticonvulsant activity, suggesting a possible mechanism involving the modulation of voltage-gated ion channels nih.gov. Structure-activity relationship studies have indicated that substitutions at the 6-position of the benzothiazole core, such as with alkoxy or benzyloxy groups, significantly influence anticonvulsant potency mdpi.com.

Table 3: Other Investigated Biological Mechanisms of Benzothiazole Derivatives

Biological Role Proposed Mechanism of Action Key Molecular Target/Pathway
Antidiabetic Increased glucose uptake AMP-activated protein kinase (AMPK) activation nih.gov
Improved insulin sensitivity Peroxisome proliferator-activated receptor-gamma (PPARγ) agonism mdpi.comnih.gov
Potentiation of insulin effects Increased pancreatic insulin secretion/release
Prevention of diabetic complications Aldose reductase 2 (ALR2) inhibition nih.gov
Anticonvulsant Modulation of neuronal excitability Interaction with nicotinic acetylcholine ion-gated receptors nih.gov
Prevention of seizure spread (Mechanism under investigation, evaluated by MES test) mdpi.com

Applications in Advanced Chemical Research Excluding Clinical/safety

Role as Chemical Building Blocks in Organic Synthesis

The benzothiazole (B30560) core, particularly when functionalized with a methyl carboxylate group, presents a reactive and versatile platform for organic chemists. This enables the construction of more complex molecular frameworks.

The methyl 1,2-benzothiazole-6-carboxylate scaffold is instrumental in the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the benzothiazole ring system, combined with the functional handle of the carboxylate group, allows for a range of chemical transformations. For instance, the carboxylate group can be readily converted into other functional groups, such as amides or hydrazides, which can then undergo further reactions to build larger, more complex heterocyclic structures. tandfonline.comnih.gov

One notable application is in the synthesis of thiazolidinone derivatives. Research has demonstrated that benzothiazole-6-carboxylic acid derivatives can be used to produce novel 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives. numberanalytics.com This involves the reaction of benzothiazole Schiff's bases with thioglycolic acid, showcasing the utility of the benzothiazole-6-carboxylate backbone in creating fused heterocyclic systems. numberanalytics.com

Furthermore, the benzothiazole nucleus is a key component in the synthesis of various fused heterocyclic systems through multi-step reactions. These synthetic pathways often involve the initial functionalization of the benzothiazole core, followed by cyclization reactions to yield complex polycyclic structures with potential applications in various fields of chemical research.

In the realm of non-clinical pharmaceutical research, this compound and its derivatives serve as crucial precursors for the synthesis of advanced pharmaceutical intermediates. The benzothiazole scaffold is a recognized pharmacophore, and its derivatives have been explored for a wide range of biological activities in preclinical studies. biopharmaservices.compharmascholars.comijper.org

The synthesis of various bioactive molecules often commences with the benzothiazole-6-carboxylate structure. For example, derivatives of benzothiazole-6-carboxylic acid have been synthesized and investigated for their potential as antimicrobial agents. researchgate.net The ability to modify the carboxylate group and other positions on the benzothiazole ring allows for the creation of a library of compounds for screening in early-stage drug discovery research. pharmascholars.com Research has shown that substitutions on the benzothiazole ring can significantly influence the biological properties of the resulting molecules. ijper.org

Table 1: Examples of Bioactive Heterocycles Derived from Benzothiazole Scaffolds

Derivative Class Synthetic Approach Potential Research Area (Non-Clinical)
Thiazolidinones Reaction with thioglycolic acid Antimicrobial agent development
Fused Benzothiazoles Multi-step cyclization reactions Exploration of novel pharmacophores
Substituted Amides Amidation of the carboxylate group Structure-activity relationship studies

Development of Fluorescent Probes and Labels for Biological and Chemical Sensing

The inherent fluorescence of the benzothiazole core makes its derivatives, including this compound, excellent candidates for the development of fluorescent probes and labels. researchgate.netnih.gov These probes are designed to detect specific analytes or changes in the chemical environment through a measurable change in their fluorescence properties. researchgate.net

Benzothiazole-based fluorescent probes are utilized for the detection of various species, including metal ions and small molecules. The design of these probes often involves modifying the benzothiazole structure to include a recognition site for the target analyte. Upon binding, a change in the electronic properties of the molecule occurs, leading to a "turn-on" or "turn-off" fluorescent response. scispace.com For instance, benzothiazole derivatives have been engineered to act as selective fluorescent sensors for ions like Zn2+. wuxiapptec.com Theoretical studies have also been conducted on benzothiazole-based fluorescent probes to understand the influence of substituents on their photophysical properties, aiding in the design of more sensitive and selective sensors. nih.gov

Table 2: Characteristics of Benzothiazole-Based Fluorescent Probes

Probe Type Detection Mechanism Target Analyte Example
Turn-on Sensor Analyte binding enhances fluorescence Metal Ions (e.g., Zn2+)
Ratiometric Sensor Analyte binding shifts fluorescence wavelength pH changes
Molecular Switch Environmental changes alter fluorescence Biomimetic environments

Applications in Materials Science (e.g., Dyes, Pigments, Organic Electronics)

The unique photophysical and electronic properties of the benzothiazole scaffold have led to its application in the field of materials science, particularly in the development of organic dyes, pigments, and materials for organic electronics. mdpi.com

Benzothiazole derivatives are known to exhibit strong fluorescence, making them suitable for use as fluorescent dyes and pigments. niscpr.res.in Their structural rigidity and extended π-conjugation contribute to their desirable optical properties. Research has explored the synthesis of various benzothiazole-containing compounds and their fluorescent properties, with some derivatives showing promising characteristics for applications in this area. niscpr.res.in

In the realm of organic electronics, benzothiazole derivatives have been investigated for their potential use in Organic Light Emitting Diodes (OLEDs). nih.govmdpi.com The electronic properties of these molecules, such as their HOMO and LUMO energy levels, can be tuned through chemical modification to optimize their performance as emitter or transport layer materials in OLED devices. nih.gov Theoretical studies have been instrumental in understanding the structure-property relationships of benzothiazole derivatives for OLED applications, guiding the design of new materials with enhanced efficiency and stability. nih.govmdpi.com

Utilization as Internal Standards in Analytical Methodologies for Quantification

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS), internal standards are crucial for accurate quantification. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and analysis. numberanalytics.comscioninstruments.com

While the direct use of this compound as an internal standard is not widely documented in publicly available research, the principles of internal standard selection suggest that a structurally similar but isotopically labeled or a closely related, non-endogenous benzothiazole derivative could serve this purpose. biopharmaservices.comcerilliant.com For the quantification of other benzothiazole derivatives in various matrices, a compound like this compound could potentially be used as an internal standard, provided it is not present in the sample and exhibits similar chromatographic and mass spectrometric behavior to the analyte of interest. researchgate.netacs.orgnih.gov The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. numberanalytics.comwuxiapptec.com

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 1,2 Benzothiazole 6 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation and Dynamics

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like methyl 1,2-benzothiazole-6-carboxylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons and their integration gives the ratio in which they are present. The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For this compound, these spectra provide characteristic signals for the aromatic protons on the benzene (B151609) ring, the protons of the methyl ester group, and the corresponding carbon atoms. mdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the target molecule, COSY would show correlations between the neighboring protons on the benzothiazole (B30560) ring system, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
H-3~8.1-8.3-C-3a, C-4, C-7a
H-4~7.8-8.0~122.0C-3, C-5, C-7a
H-5~7.4-7.6~125.0C-4, C-6, C-7
H-7~8.4-8.6~128.0C-5, C-6, C-7a
-OCH₃~3.9-4.1~52.5C=O
C-3-~150.0-
C-3a-~135.0-
C-6-~130.0-
C-7a-~154.0-
C=O (ester)-~166.0-

Note: These are predicted values based on analogous benzothiazole structures. Actual experimental values may vary.

Variable Temperature (VT) NMR experiments are powerful tools for investigating dynamic processes such as conformational changes or restricted rotation within a molecule. ox.ac.uk For this compound, VT-NMR could be used to study the rotational barrier around the C-6 to carbonyl carbon single bond. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons adjacent to the ester group (H-5 and H-7). By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier for this rotation, providing insight into the molecule's conformational flexibility. ox.ac.uk

X-ray Crystallography for Single-Crystal Structural Analysis

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise spatial arrangement of its atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For this compound, a single-crystal X-ray analysis would definitively confirm the connectivity of the 1,2-benzothiazole ring system and the position of the methyl carboxylate group at the C-6 position.

The analysis of related benzothiazole structures shows that the benzothiazole ring system is typically planar or nearly planar. nih.govresearchgate.netresearchgate.net The crystal packing is often stabilized by intermolecular interactions such as π–π stacking between the aromatic rings and weak hydrogen bonds. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data Based on a Related Benzothiazole Derivative
ParameterExample ValueReference
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupP2₁/n researchgate.net
a (Å)10.842 researchgate.net
b (Å)5.750 researchgate.net
c (Å)12.964 researchgate.net
β (°)110.13 researchgate.net
Volume (ų)758.8 researchgate.net
Z (molecules/unit cell)4 researchgate.net

Note: Data are from a related compound, 2-(2,4-dimethyl pyrrolyl) benzothiazole, and serve as an illustrative example of typical parameters. researchgate.net

Mass Spectrometry for Reaction Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For this compound (C₉H₇NO₂S), HRMS would confirm its elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used. massbank.eunih.gov Under mass spectrometric conditions, the molecule will fragment in a predictable manner. The analysis of these fragments helps to confirm the presence of key structural units. For example, a common fragmentation pathway for benzothiazole derivatives involves the cleavage of the thiazole (B1198619) ring. nist.govmassbank.eu For the target compound, expected fragmentation could include the loss of the methoxy (B1213986) group (•OCH₃), the entire methoxycarbonyl group (•COOCH₃), or cleavage of the heterocyclic ring. This data is crucial for confirming the identity of the compound during synthesis and for identifying potential byproducts or metabolites in complex mixtures. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z (mass-to-charge ratio)Ion FormulaDescription
193[C₉H₇NO₂S]⁺Molecular Ion (M⁺)
162[C₈H₄NO₂S]⁺Loss of •OCH₃
134[C₈H₆NS]⁺Loss of •COOCH₃
108[C₇H₄S]⁺Fragment of the benzothiazole core

Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on the ionization method and energy.

Chromatography Techniques (e.g., HPLC) for Reaction Monitoring, Purity Assessment, and Isolation in Research Contexts

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound in a research setting. HPLC is routinely used to:

Monitor Reaction Progress: By taking small aliquots from a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of the desired product.

Assess Purity: HPLC provides a quantitative measure of the purity of a synthesized compound. The presence of multiple peaks in the chromatogram indicates impurities, and the area under each peak is proportional to its concentration.

Isolate and Purify: Preparative HPLC can be used to separate the target compound from unreacted starting materials and byproducts, yielding a highly pure sample for further analysis and experimentation.

The choice of a stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is optimized to achieve good separation. sigmaaldrich.com A UV detector is commonly used, set to a wavelength where the benzothiazole ring system strongly absorbs light. scientificlabs.co.uk

Table 4: Example HPLC Method Parameters for Analysis of Benzothiazole Derivatives
ParameterSetting
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Retention Time (tR)Compound-specific (hypothetical: 8.5 min)

Note: These are typical starting parameters that would be optimized for the specific analysis of this compound.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Strategies

The synthesis of benzothiazole (B30560) derivatives is a well-established field, but modern chemistry demands more environmentally benign and efficient methods. nih.gov Future research will likely focus on adapting these "green" strategies for the production of methyl 1,2-benzothiazole-6-carboxylate and its analogs.

Conventional methods often involve the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov However, recent advancements have introduced more sustainable alternatives. These include:

Catalyst-Free and Metal-Free Reactions: Iodine-mediated intramolecular oxidative cyclization and the use of reagents like Dess-Martin periodinane (DMP) or 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) allow for the synthesis of 2-substituted benzothiazoles without the need for metal catalysts. organic-chemistry.org

Green Catalysts and Solvents: Researchers have successfully used catalysts like ammonium (B1175870) chloride in methanol-water mixtures and heterogeneous catalysts such as SnP₂O₇, which can be recycled and reused. nih.govmdpi.com These methods often proceed at room temperature, reducing energy consumption. mdpi.com

Photocatalysis: Visible-light-driven photoredox catalysis represents a cutting-edge approach. organic-chemistry.org In some processes, an in situ-generated disulfide intermediate acts as a photosensitizer, using molecular oxygen as the terminal oxidant and producing water as the only byproduct, which is a highly sustainable method. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient, allowing for the synthesis of complex molecules in a single step from three or more reactants, which simplifies procedures and reduces waste. researchgate.nettandfonline.com

The adaptation of these strategies for the synthesis of this compound would not only be more environmentally friendly but could also provide higher yields and easier access to a library of novel derivatives for further study.

Table 1: Examples of Modern Synthetic Strategies for Benzothiazole Derivatives

Synthetic Strategy Key Reagents/Catalysts Conditions Advantages Citations
Green Catalysis NH₄Cl Methanol-water, Room Temp Mild conditions, High yield mdpi.com
Heterogeneous Catalysis SnP₂O₇ Solvent-free, 100 °C Recyclable catalyst, Short reaction times nih.gov
Photocatalysis Visible light, O₂ Ambient Temp Sustainable, Water as byproduct organic-chemistry.orgnih.gov
Metal-Free Cyclization Dess-Martin periodinane (DMP) Ambient Temp Avoids transition metals organic-chemistry.org

Advanced Computational Design and Virtual Screening of Benzothiazole Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzothiazole derivatives, in silico methods are extensively used to predict properties, identify biological targets, and design novel compounds with enhanced activity. niscpr.res.inijrti.org

Future research on this compound would greatly benefit from these computational approaches:

Virtual Screening: Large chemical databases can be screened virtually to identify benzothiazole analogs that are likely to bind to a specific biological target. niscpr.res.inresearchgate.net For example, virtual screening was used to identify potential inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, using a known benzothiazole-containing drug as a reference molecule. niscpr.res.inresearchgate.netniscpr.res.in

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the analysis of binding affinity and interactions. ijrti.orgnih.gov Docking studies have been crucial in understanding how benzothiazole derivatives interact with targets like 7,8-diamino pelargonic acid aminotransaminase (DAPA) in Mycobacterium tuberculosis and in identifying key interactions for anticancer agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA can be applied to a series of benzothiazole inhibitors to understand the relationship between their structure and biological activity, guiding the design of more potent compounds. scispace.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of newly designed compounds early in the discovery process, saving time and resources. niscpr.res.innih.gov

By applying these computational tools, researchers can rapidly design and prioritize analogs of this compound for synthesis and biological testing, accelerating the discovery of new therapeutic agents or functional materials.

Table 2: Application of Computational Methods in Benzothiazole Research

Computational Method Biological Target/Application Key Findings Citations
Virtual Screening & Docking Polo-like kinase 1 (PLK1) Identified novel benzothiazole derivatives with high binding affinity, outperforming reference molecules. niscpr.res.inresearchgate.netniscpr.res.in
Molecular Docking & Dynamics Anti-TB (DAPA enzyme) Predicted binding modes and affinity, correlating with in vitro activity against M. tuberculosis. nih.govtandfonline.com
Virtual Screening & Docking InhA inhibitor (Tuberculosis) Identified top lead molecules from coumarin-benzothiazole hybrids for synthesis. ijrti.org

Exploration of New Mechanistic Biological Targets and Therapeutic Modalities

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comnih.gov This versatility suggests that this compound and its derivatives could be developed for various therapeutic applications.

Emerging research on benzothiazoles has identified numerous biological targets and pathways:

Anticancer: Benzothiazole derivatives have been shown to target a variety of proteins involved in cancer progression, including receptor tyrosine kinases (e.g., EGFR), the PI3K/Akt/mTOR pathway, and Polo-like kinase 1 (PLK1). niscpr.res.innih.gov They have also been investigated for their ability to target hypoxic tumors by inhibiting enzymes like carbonic anhydrase IX/XII. nih.gov

Antimicrobial: New research focuses on inhibiting novel bacterial targets to overcome antibiotic resistance. Benzothiazoles have shown promise as inhibitors of enzymes like DNA gyrase, topoisomerase IV, and LD-carboxypeptidase, which are essential for bacterial survival. nih.govmdpi.com

Antiviral: Numerous benzothiazole analogs have been reported to exhibit potent antiviral activity against viruses like HIV and dengue by targeting viral enzymes such as reverse transcriptase, integrase, and protease. nih.gov

Anti-inflammatory: Benzothiazoles can act as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and can modulate the levels of inflammatory cytokines such as IL-6 and TNF-α. nih.govnih.gov

Neurological Disorders: The structural versatility of benzothiazoles has led to their investigation in targeting neurological conditions, including Alzheimer's disease and epilepsy. mdpi.com

Future work should involve screening this compound and its derivatives against these and other emerging biological targets to uncover new therapeutic potentials.

Applications in Emerging Chemical Technologies and Functional Materials

Beyond pharmacology, the unique electronic and photophysical properties of the benzothiazole ring make it an attractive component for advanced materials and technologies. researchgate.net

Potential future applications for this compound and its derivatives include:

Fluorescent Probes and Sensors: The benzothiazole core is part of many fluorescent molecules. mdpi.com Derivatives can be designed as chemosensors for detecting specific analytes, such as metal ions or biologically important thiols, through changes in their fluorescence emission. mdpi.com

Organic Electronics: Benzothiazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as materials for organic electronics due to their optoelectronic properties. researchgate.net

Functional Dyes: The 2-arylbenzothiazole structure is a key component in multifunctional agents that can act as UV-filters, demonstrating potential for use in sunscreens and other protective coatings. researchgate.netunife.it

Photocatalysis: Recently, benzothiadiazole-based metal-organic frameworks (MOFs) have been developed as efficient generators of reactive oxygen species (ROS) under visible light. rsc.org These materials can be used as heterogeneous catalysts for various organic transformations, contributing to the field of green chemistry. rsc.org

The carboxylate group in this compound provides a convenient handle for further chemical modification, making it an ideal building block for creating complex functional materials for these emerging technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1,2-benzothiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzothiazole derivatives typically involves condensation or cyclization reactions. For example, methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (a structural analog) is synthesized using organic solvents (e.g., methanol), acid catalysts (e.g., H₂SO₄), and reflux conditions (72 hours) to achieve optimal yields . Key variables include temperature, solvent polarity, and catalyst choice. Comparative studies using NMR and IR spectroscopy can confirm functional group integrity post-synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Analyze aromatic proton signals in the 7–8 ppm range (benzothiazole core) and ester carbonyl signals near 3.8–4.0 ppm (methyl group) .
  • IR : Identify the ester C=O stretch at ~1700 cm⁻¹ and benzothiazole C=N absorption at ~1600 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., m/z 223.04 for C₁₀H₉NO₃S) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, fume hood) and avoid prolonged storage due to potential degradation . Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electrostatic potential maps for reactive sites. Molecular docking (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., kinases) using PubChem’s 3D structure data (InChI: 1S/C10H9NO3S) . Validate predictions with in vitro assays (e.g., IC₅₀ determinations) .

Q. What strategies resolve contradictions in crystallographic data for benzothiazole derivatives?

  • Methodological Answer : Use SHELXL for refinement of small-molecule structures and ORTEP-3 for graphical validation of thermal ellipsoids . For ambiguous electron density, consider twin refinement (SHELXL) or alternative space group testing. Cross-validate with spectroscopic data to rule out polymorphic variations .

Q. How do substituent effects (e.g., chloro, methoxy) on the benzothiazole core influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at the 2-position, favoring Suzuki-Miyaura couplings .
  • Electron-Donating Groups (OCH₃) : Direct nucleophilic attacks to the 6-position. Monitor via HPLC or LC-MS to quantify regioselectivity .
  • Table : Comparative Reactivity of Derivatives
SubstituentPositionPreferred ReactionYield (%)
Cl2Suzuki Coupling78–85
OCH₃6Buchwald-Hartwig65–72

Q. What experimental designs optimize the scalability of this compound synthesis while minimizing side products?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent (DMF vs. THF) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and abort reactions if byproducts exceed 10% .

Data Analysis & Troubleshooting

Q. How to interpret conflicting spectral data (e.g., unexpected NMR splitting or IR shifts) in benzothiazole derivatives?

  • Methodological Answer :

  • NMR Artifacts : Check for solvent impurities (e.g., residual DMSO in CDCl₃) or dynamic effects (e.g., rotamers). Use 2D-COSY to confirm coupling .
  • IR Anomalies : Compare with computed spectra (Gaussian 16) to distinguish between keto-enol tautomerism or hydrogen bonding .

Q. What statistical methods validate the reproducibility of biological activity assays for benzothiazole-based compounds?

  • Methodological Answer : Perform triplicate experiments with positive/negative controls. Use ANOVA to assess inter-assay variability and Grubbs’ test to exclude outliers. EC₅₀ values should fall within ±10% SD across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.